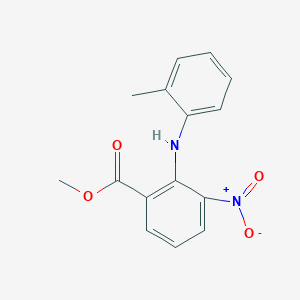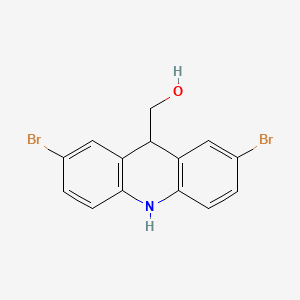
(2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol is a chemical compound with the molecular formula C14H11Br2NO. It is a derivative of acridine, a heterocyclic organic compound. This compound is known for its unique structure, which includes two bromine atoms and a hydroxymethyl group attached to the acridine core. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol typically involves the bromination of 9,10-dihydroacridine followed by the introduction of a hydroxymethyl group. One common method involves the following steps:
Bromination: 9,10-dihydroacridine is treated with bromine in the presence of a suitable solvent, such as chloroform or dichloromethane, to introduce bromine atoms at the 2 and 7 positions.
Hydroxymethylation: The dibromo compound is then reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 9 position.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc and hydrochloric acid.
Substitution: Sodium azide for azide substitution, followed by reduction to amine.
Major Products Formed
Oxidation: Formation of (2,7-Dibromo-9,10-dihydroacridin-9-YL)formaldehyde or (2,7-Dibromo-9,10-dihydroacridin-9-YL)carboxylic acid.
Reduction: Formation of 9,10-dihydroacridin-9-YL)methanol.
Substitution: Formation of (2,7-Diamino-9,10-dihydroacridin-9-YL)methanol.
Aplicaciones Científicas De Investigación
(2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a probe to study biological pathways and interactions.
Medicine: Explored for its potential therapeutic applications. Its derivatives are studied for their ability to interact with biological targets, such as enzymes and receptors.
Industry: Used in the development of new materials, such as dyes and polymers. Its brominated structure makes it useful in flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol involves its interaction with various molecular targets. The bromine atoms and hydroxymethyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function. The exact pathways and targets depend on the specific application and the nature of the derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
- 2,7-Dibromo-9,10-dihydroacridine
Uniqueness
(2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol is unique due to the presence of the hydroxymethyl group at the 9 position. This functional group enhances its reactivity and allows for further modifications. The bromine atoms at the 2 and 7 positions also contribute to its distinct chemical properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
85598-41-0 |
|---|---|
Fórmula molecular |
C14H11Br2NO |
Peso molecular |
369.05 g/mol |
Nombre IUPAC |
(2,7-dibromo-9,10-dihydroacridin-9-yl)methanol |
InChI |
InChI=1S/C14H11Br2NO/c15-8-1-3-13-10(5-8)12(7-18)11-6-9(16)2-4-14(11)17-13/h1-6,12,17-18H,7H2 |
Clave InChI |
LTYSCFPEQBAUQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(C3=C(N2)C=CC(=C3)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-{2-[(3-methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12934748.png)
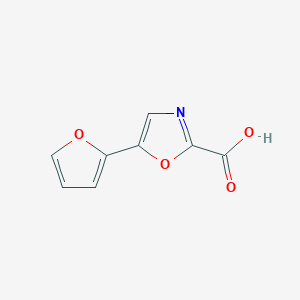
![3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12934753.png)
![2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol](/img/structure/B12934754.png)
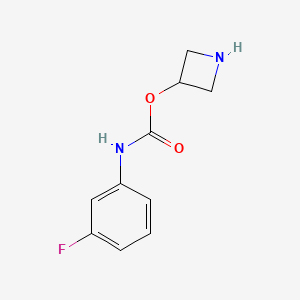
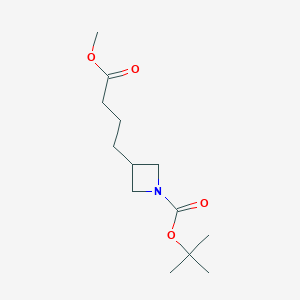
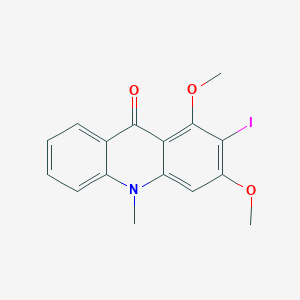
![Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]-](/img/structure/B12934782.png)
![2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B12934787.png)
![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B12934791.png)
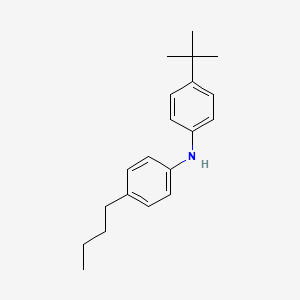
![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B12934809.png)
